molecular formula C12H16N2O3 B1484355 Ethyl 6-(oxan-4-yl)pyrimidine-4-carboxylate CAS No. 2097958-51-3

Ethyl 6-(oxan-4-yl)pyrimidine-4-carboxylate

Cat. No.: B1484355
CAS No.: 2097958-51-3
M. Wt: 236.27 g/mol
InChI Key: LQRZHKHZUGKDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(oxan-4-yl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Ethyl 6-(oxan-4-yl)pyrimidine-4-carboxylate and its derivatives have been utilized in the synthesis of novel chromone-pyrimidine coupled derivatives, leveraging ionic liquids as eco-friendly catalysts for efficient synthesis under solvent-free conditions. These methodologies underscore the importance of the compound in facilitating the synthesis of heterocyclic compounds with potential biological activities (Nikalje et al., 2017).

Antimicrobial and Antifungal Activities

  • The compound has shown utility in the development of new pyrimidine derivatives with reported antimicrobial evaluation, highlighting its significance in the discovery of new therapeutic agents (Farag et al., 2008).
  • In another study, novel chromone-pyrimidine coupled derivatives synthesized using this compound were found to exhibit significant antifungal and antibacterial activity, indicating the compound's potential in the development of new antimicrobial agents (Tiwari et al., 2018).

Pharmacological Implications

  • Research has also explored the synthesis of heterocycles derived from this compound, assessing their biological importance and potential pharmacological applications. These studies contribute to the understanding of the compound's role in medicinal chemistry and drug discovery processes (Youssef et al., 2013).

Properties

IUPAC Name

ethyl 6-(oxan-4-yl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-17-12(15)11-7-10(13-8-14-11)9-3-5-16-6-4-9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRZHKHZUGKDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.